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molecular formula C14H17BrO4 B8277248 Tert-butyl 2-acetoxy-2-(3-bromophenyl)acetate

Tert-butyl 2-acetoxy-2-(3-bromophenyl)acetate

Cat. No. B8277248
M. Wt: 329.19 g/mol
InChI Key: XFIIKSRDYHAEBH-UHFFFAOYSA-N
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Patent
US09161924B2

Procedure details

To a solution of compound 2 (500 mg, 1.83 mmol) in toluene (2.5 mL) was added t-butyl-trichloroacetimidate (0.33 mL). The reaction was stirred at room temperature for 5 hours. The solid precipitate was filtered off and washed with toluene. The filtrate was concentrated in vacuo to provide compound 3 which was used in the next reaction without further purification.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.33 mL
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH:5]([C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([Br:15])[CH:10]=1)[C:6]([OH:8])=[O:7])(=[O:3])[CH3:2].[C:16](OC(=N)C(Cl)(Cl)Cl)([CH3:19])([CH3:18])[CH3:17]>C1(C)C=CC=CC=1>[C:1]([O:4][CH:5]([C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([Br:15])[CH:10]=1)[C:6]([O:8][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:7])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C(C)(=O)OC(C(=O)O)C1=CC(=CC=C1)Br
Name
Quantity
0.33 mL
Type
reactant
Smiles
C(C)(C)(C)OC(C(Cl)(Cl)Cl)=N
Name
Quantity
2.5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid precipitate was filtered off
WASH
Type
WASH
Details
washed with toluene
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)(=O)OC(C(=O)OC(C)(C)C)C1=CC(=CC=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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